molecular formula C21H24N4O3 B6118343 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine

Cat. No. B6118343
M. Wt: 380.4 g/mol
InChI Key: WGBBRLMIBDYFPS-UHFFFAOYSA-N
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Description

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyridine derivative that has shown promising results in scientific research for its ability to target specific receptors in the body.

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine involves the binding of the compound to specific receptors in the body. The compound has been shown to bind to dopamine receptors in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, the compound has been shown to inhibit the growth of cancer cells by binding to specific enzymes involved in the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine have been extensively studied. The compound has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine in lab experiments is its specificity for certain receptors in the body. This allows for targeted research and potential therapeutic applications. However, one of the limitations is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine. One area of research is in the development of more potent and selective compounds that can target specific receptors in the body. Additionally, the compound can be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and schizophrenia. Finally, the compound can be studied for its potential use in combination therapies for cancer treatment.

Synthesis Methods

The synthesis of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine involves several steps. The first step is the synthesis of 3-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(3-methoxy-1-piperidinyl)pyridine to yield the final product. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine has been studied for its potential therapeutic applications in a variety of diseases. One of the areas of research is in the treatment of Parkinson's disease. The compound has been shown to bind to specific receptors in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-26-17-8-5-15(6-9-17)12-19-23-21(28-24-19)16-7-10-20(22-13-16)25-11-3-4-18(14-25)27-2/h5-10,13,18H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBRLMIBDYFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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